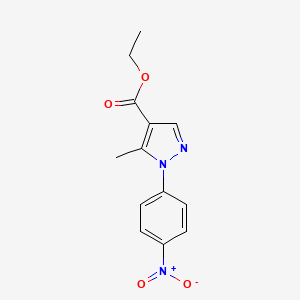

ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 260973-82-8) is a pyrazole derivative characterized by a 4-nitrophenyl group at position 1, a methyl group at position 5, and an ethyl carboxylate at position 4 of the pyrazole ring. Its molecular formula is C₁₃H₁₃N₃O₄ (MW: 275.26 g/mol) . The 4-nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ethyl carboxylate enhances solubility in organic solvents. This compound serves as a key intermediate in synthesizing bioactive molecules, including antimicrobial and enzyme-inhibiting agents .

Propriétés

IUPAC Name |

ethyl 5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-4-6-11(7-5-10)16(18)19/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDHLRBNUZEMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

-

Substrate : Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (analogous compound).

-

Conditions : 1 N LiOH in methanol, reflux (16 h).

-

Yield : 95% for the carboxylic acid product.

-

Characterization :

-

1H NMR (DMSO-d6): δ 12.09 (br s, 1H, COOH), 7.67 (s, 1H, pyrazole-H), 7.54–7.60 (m, 2H, aromatic-H), 7.34–7.41 (m, 2H, aromatic-H).

-

LC-MS : m/z 222 [M+H]+.

-

For the target compound, analogous hydrolysis would yield 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , a precursor for amide or hydrazide synthesis.

Functionalization via the Nitro Group

The electron-withdrawing nitro group on the phenyl ring enables reduction or nucleophilic substitution.

Reduction to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, altering electronic properties for downstream reactions.

-

Substrate : this compound.

-

Reduction Method : Not explicitly documented, but analogous nitroarene reductions typically use H2/Pd-C or SnCl2/HCl.

-

Expected Product : Ethyl 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate.

Cyclocondensation Reactions

The pyrazole ring participates in cyclization reactions to form fused heterocycles.

Formation of Oxadiazoles

Reaction with hydrazides followed by cyclization yields oxadiazole derivatives (inspired by ):

Procedure :

-

Convert the ester to a hydrazide via reaction with hydrazine.

-

Cyclize the hydrazide with POCl3 or other dehydrating agents.

Example :

-

Substrate : this compound.

-

Hydrazide Intermediate : 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbohydrazide.

-

Cyclization : POCl3, 120°C → 2-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole.

Substitution at the Pyrazole Ring

The methyl group at position 5 and the electron-deficient pyrazole ring allow selective substitutions.

Halogenation

Electrophilic halogenation (e.g., bromination) at the methyl group or ring positions is plausible under radical or acidic conditions.

Hypothetical Pathway :

-

Conditions : NBS (N-bromosuccinimide), AIBN, CCl4, reflux.

-

Product : Ethyl 5-(bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the phenyl ring for NAS, enabling introduction of nucleophiles (e.g., amines, thiols).

Example :

-

Substrate : this compound.

-

Reagent : Piperidine, DMF, 100°C.

-

Product : Ethyl 5-methyl-1-(4-piperidinophenyl)-1H-pyrazole-4-carboxylate.

Table of Key Reactions and Conditions

*Theorized based on analogous reactions.

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of ethanol .

-

Nitro Reduction : Involves sequential electron transfer and protonation to form the amine .

-

Oxadiazole Cyclization : Dehydration of the hydrazide intermediate forms the oxadiazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential anticancer properties . Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for therapeutic applications in oncology .

Agrochemicals

The compound has shown promise as a potential herbicide due to its ability to disrupt plant growth processes. Research on similar pyrazole derivatives has indicated their effectiveness in controlling weed species without harming crop plants.

Data Table 1: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Activity (g/ha) | Target Species |

|---|---|---|

| This compound | TBD | Various weed species |

| Related Compound A | TBD | Broadleaf weeds |

| Related Compound B | TBD | Grass species |

Material Science

In material science, this compound is being studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

Case Study : A recent investigation into the photophysical properties of pyrazole derivatives found that they could serve as effective emissive layers in OLED devices, enhancing brightness and efficiency .

Mécanisme D'action

The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Variations at Position 5 of the Pyrazole Ring

Key Insights :

- Amino groups introduce hydrogen-bonding capability, which could enhance interactions with biological targets (e.g., enzymes) .

- tert-Boc-amino derivatives are synthetically versatile, enabling controlled deprotection for drug design .

Variations in the Aromatic Substituent (Position 1)

Key Insights :

- 4-Nitrophenyl provides strong electron withdrawal, stabilizing negative charges and influencing redox properties.

- Naphthalen-2-yl improves enzyme inhibition due to extended aromaticity, as seen in PfDHOD studies .

Modifications to the Carboxylate Group

Key Insights :

Key Insights :

Activité Biologique

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS No. 260973-82-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 275.26 g/mol

- MDL Number : MFCD00233459

The compound features a pyrazole ring substituted with a nitrophenyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the nitrophenyl group in this compound may enhance its efficacy against these pathogens.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| Similar Pyrazoles | Antibacterial | Pseudomonas aeruginosa, Klebsiella pneumoniae |

2. Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, with studies reporting that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . In vitro assays revealed that certain analogs exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research on related pyrazole compounds indicates their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cytotoxic Effects : The compound may induce cell cycle arrest and apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Screening : A study synthesized various pyrazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. This compound demonstrated promising results compared to standard antibiotics .

- Anti-inflammatory Assessment : Another research group assessed the anti-inflammatory effects of related compounds, finding significant inhibition of cytokine production at low concentrations, which supports further investigation into this compound’s therapeutic potential .

- Anticancer Studies : In vitro studies on cancer cell lines indicated that certain pyrazoles could inhibit cell growth significantly, with ongoing research exploring their mechanisms of action .

Q & A

Q. What are the standard synthetic routes for ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with hydrazine derivatives (e.g., 4-nitrophenylhydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst. Refluxing in ethanol or methanol for 6–12 hours yields the pyrazole core, followed by esterification or functionalization steps. Critical parameters include solvent choice (polar aprotic solvents enhance regioselectivity) and temperature control to avoid nitro-group reduction .

Q. How is the structure of this compound characterized experimentally?

Structural elucidation combines X-ray crystallography (for solid-state conformation) and spectral analysis :

- NMR : and NMR identify substituent positions (e.g., methyl at C5, nitro group at para-phenyl).

- FT-IR : Peaks at ~1700 cm confirm the ester carbonyl, while nitro groups show absorption near 1520 cm.

- Mass spectrometry : Molecular ion peaks align with the molecular weight (e.g., 289.25 g/mol for CHNO) .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility : Limited in water but soluble in DMSO, DMF, and dichloromethane, critical for reaction design.

- Electrophilicity : The electron-withdrawing nitro group enhances electrophilic substitution at the pyrazole C3 position.

- Thermal stability : Decomposes above 200°C, requiring low-temperature storage for long-term stability .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors:

- Substituent positioning : The nitro group directs electrophiles to the less hindered pyrazole position. Computational modeling (e.g., DFT calculations) predicts reaction pathways by analyzing frontier molecular orbitals.

- Catalytic tuning : Palladium on carbon (Pd/C) or Lewis acids (e.g., ZnCl) can modulate selectivity in cross-coupling reactions .

Q. What computational methods optimize reaction design for derivatives?

The ICReDD framework integrates quantum chemistry (e.g., reaction path searches) and machine learning to predict optimal conditions:

Q. How do substituents impact biological activity in pyrazole derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Nitro group : Enhances antimicrobial activity by increasing membrane permeability (e.g., against E. coli with MIC ~25 µg/mL).

- Ester moiety : Hydrolysis to carboxylic acid improves bioavailability but reduces stability.

- Comparative analysis : Trifluoromethyl or chloro substituents (e.g., in ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) show higher anti-inflammatory activity (IC ~10 µM vs. COX-2) compared to nitro derivatives .

Contradictions and Resolutions

- Synthetic Yields : reports 68% yield via cyclocondensation, while achieves 82% using Pd catalysis. Resolution: Transition-metal methods improve yields but require rigorous anhydrous conditions.

- Bioactivity Variance : Nitro derivatives show weaker anti-inflammatory effects than trifluoromethyl analogues. Resolution: Electron-withdrawing groups like CF enhance target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.